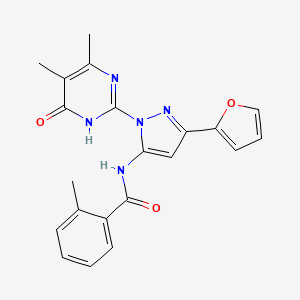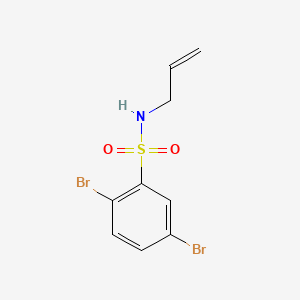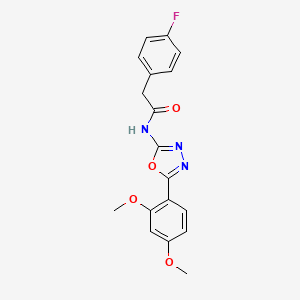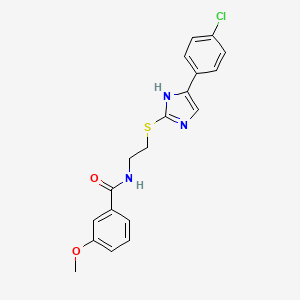![molecular formula C23H18ClN7O B2920069 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1007009-32-6](/img/structure/B2920069.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, which are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Molecular Structure Analysis
The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures of compounds .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis
The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .Applications De Recherche Scientifique
Anticancer Activity
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide and its derivatives demonstrate significant anticancer activity. For instance, compounds related to this chemical structure have shown marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers (Huang et al., 2020). Similarly, novel pyrazole derivatives, which include structures closely related to the compound , exhibited higher anticancer activity than the reference drug doxorubicin in some cases (Hafez et al., 2016). Moreover, certain pyrazolo[3,4-d]pyrimidine derivatives have been found to have potent antitumor activity on different cell lines (Kandeel et al., 2012).
Molecular Docking and Mechanism of Action
The compound and its derivatives have been involved in molecular docking studies, which help in understanding their potential mechanisms of action at the molecular level. For example, derivatives of the compound were examined for adenosine receptor affinity and showed promising results (Harden et al., 1991). Additionally, molecular docking studies of related compounds have suggested potential activity in inhibiting certain proteins, indicating their mechanisms in exerting anticancer effects (Katariya et al., 2021).
Synthesis and Structural Analysis
Research has been conducted on the synthesis of this compound and its derivatives, along with their structural characterization. Studies like those by Mohammed et al. (2015) have demonstrated methodologies for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a class to which this compound belongs, emphasizing the significance of these compounds in scientific research (Mohammed et al., 2015).
Other Pharmacological Activities
While focusing primarily on anticancer activities, derivatives of this compound have also demonstrated other pharmacological potentials. For example, some have shown activity against certain microbes and viruses, indicating a broader scope of biomedical applications (Petrie et al., 1985).
Mécanisme D'action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases play a crucial role in multiple cellular processes such as cell proliferation, survival, growth, and angiogenesis .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding pocket of Akt, preventing the phosphorylation and activation of Akt . This leads to a decrease in the phosphorylation of Akt and its downstream biomarkers .
Biochemical Pathways
The inhibition of Akt kinases affects several downstream pathways. Akt is a key player in the PI3K/Akt/mTOR pathway , which is involved in cell survival and growth . By inhibiting Akt, this compound can disrupt this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The result of the compound’s action is the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model . By inhibiting Akt and its downstream targets, the compound can effectively reduce cell proliferation and induce apoptosis in cancer cells .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Preliminary research suggests that it may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to determine the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Research is ongoing to determine how the effects of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide vary with different dosages in animal models. This includes studies on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently being studied. This includes research into any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies are being conducted to determine how this compound is transported and distributed within cells and tissues. This includes research into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O/c1-14-5-3-4-6-18(14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-9-7-16(24)8-10-17/h3-13H,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSTHVNRYHMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)

![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)



![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)
![(1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2919998.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2920005.png)

